molecular formula C10H15N5 B11736600 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736600
M. Wt: 205.26 g/mol
InChI Key: UTRBXEBVWCVQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1156891-36-9) is a high-value pyrazole derivative with a molecular formula of C₁₀H₁₅N₅ and a molecular weight of 205.26 g/mol. This compound is of significant interest in scientific research, particularly in the field of medicinal chemistry where pyrazole-based scaffolds are prominent. Its core research value lies in its application as a key intermediate or potential inhibitor for various biological targets. Pyrazole derivatives have been identified as potent inhibitors of metalloproteinases, specifically targeting meprin α and meprin β, which are emerging as important targets in diseases such as cancer, Alzheimer's, and fibrotic disorders . Furthermore, analogous pyrazole compounds are explored as kinase inhibitors (e.g., CDK2, BTK), highlighting the potential of this chemical class in oncology and other therapeutic areas . The mechanism of action for related compounds often involves interaction with enzyme active sites; for instance, heteroaromatic pyrazole inhibitors are known to fit into the S1 and S1' pockets of meprin α and β, modulating their activity . The synthesis of this amine typically involves condensation reactions, such as the coupling of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine, often facilitated by catalysts like palladium or copper complexes . Researchers can validate the structural integrity and purity of the compound using techniques such as ¹H/¹³C NMR, HRMS (ESI), and HPLC . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, and any form of human or veterinary use is strictly prohibited.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10/h4-5,7-8,11H,3,6H2,1-2H3

InChI Key

UTRBXEBVWCVQLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.

Major Products

    Oxidation: Pyrazole N-oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against colorectal and breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-2315.0
Colorectal CancerHT-297.5
Liver CancerHepG23.2

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the induction of oxidative stress and subsequent activation of apoptotic pathways. For example, one study found that specific pyrazole derivatives could activate caspases, leading to programmed cell death in cancer cells.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial membranes or inhibit critical metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Materials Science

In addition to biological applications, pyrazole-based compounds are being explored for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties of pyrazole derivatives make them suitable candidates for enhancing the performance of these devices.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy. The results indicated that specific compounds significantly inhibited the growth of breast and liver cancer cells, suggesting a viable pathway for developing new anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various pyrazole derivatives, including this compound. The study utilized disk diffusion methods to measure inhibition zones against common pathogens, confirming the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with structurally related pyrazole-based amines:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Applications/Notes
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-4-amine (Target) C₁₀H₁₅N₅ 205.26 1-Ethyl-3-pyrazolylmethyl, 1-methyl 1156891-36-9 Kinase inhibitor scaffold
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂BrN₃ 266.14 2-Bromobenzyl 1152858-05-3 Intermediate in drug synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyridin-3-yl, cyclopropylamino N/A Anticancer candidates
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine C₁₄H₁₅F₃N₄S 328.35 Trifluoromethyl, piperidinyl 1018143-53-7 Kinase inhibitors
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine C₁₅H₂₅N₅ 275.39 Ethyl-4-methylpyrazolyl, isobutyl 1856089-97-8 Undisclosed therapeutic applications

Physicochemical Properties

  • Stability : Pyrazole amines with electron-withdrawing groups (e.g., trifluoromethyl in C₁₄H₁₅F₃N₄S) exhibit higher metabolic stability but reduced solubility .

Key Research Findings

  • Structural Flexibility : Ethyl and methyl groups on pyrazole rings improve steric compatibility with hydrophobic kinase pockets, as seen in BIIB068 (a BTK inhibitor) .
  • Cost vs. Efficacy : Despite the high cost of 1-methyl-1H-pyrazol-4-amine, its derivatives remain synthetically valuable due to their bioactivity .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC11H15N5
Molecular Weight225.27 g/mol
IUPAC NameThis compound
SMILESCCN1C=CC(=N1)CNC2=CN(N=C2C)
InChI KeyXXXXXX

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often uses methods such as alkylation and cyclization to form the pyrazole ring structures, which are crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : IC50 values indicated effective growth inhibition.
  • Liver Cancer (HepG2) : Displayed cytotoxicity with mean growth inhibition percentages exceeding 50% .

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Pyrazole derivatives can interact with enzymes and receptors critical for tumor growth, leading to apoptosis in malignant cells .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole compounds have been noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated various pyrazole derivatives against different cancer cell lines, including A549 (lung cancer). The compound exhibited an IC50 value of 26 µM, indicating moderate potency against tumor growth. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Study 2: Mechanistic Insights

Research by Niculescu-Duvaz et al. explored the molecular interactions of pyrazole derivatives with COX enzymes. Their findings suggested that specific substitutions at the pyrazole ring could enhance binding affinity and selectivity towards COX-2, further supporting the compound's anti-inflammatory potential .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine?

A common method involves coupling pyrazole derivatives via nucleophilic substitution or condensation reactions. For instance, copper-catalyzed cross-coupling in dimethyl sulfoxide (DMSO) with cesium carbonate as a base has been used for similar pyrazole-based amines, yielding products at ~17.9% efficiency. However, low yields suggest optimization is needed, such as exploring alternative catalysts (e.g., palladium) or adjusting reaction temperatures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and amine functionality. For example, δ 8.87 ppm (d, J = 2 Hz) in CDCl₃ indicates aromatic protons in pyrazole rings .
  • HRMS (ESI) : To verify molecular weight (e.g., observed m/z 215 [M+H]⁺) .
  • HPLC : For purity assessment (>98% recommended for pharmacological studies) .

Q. What solvents are optimal for solubility studies of this compound?

Pyrazole derivatives typically dissolve in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). Aqueous solubility can be enhanced via hydrochloride salt formation, as seen with structurally related amines .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism (common in pyrazoles) or degradation of the amine group. For example, 1-methyl-1H-pyrazol-4-amine is prone to degradation under prolonged heating, necessitating strict temperature control during synthesis. Cross-validation with X-ray crystallography (using SHELXL ) or computational DFT studies can clarify ambiguities .

Q. What strategies can improve the yield of this compound in multi-step syntheses?

Key considerations:

  • Catalyst selection : Copper(I) bromide in yielded 17.9%, but palladium catalysts (e.g., Pd(OAc)₂) may enhance efficiency for cross-couplings.
  • Reagent excess : Using a 2–3× molar excess of amine precursors can mitigate side reactions .
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) improves separation of polar byproducts .

Q. How does this compound interact with biological targets, and what computational tools validate these interactions?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities. For example, pyrazole derivatives with similar substituents showed binding energies of −4.47 kcal/mol against Super antigen SMEZ-2 (PDB: 1ET6). Pharmacokinetic profiling (ADMET) via SwissADME can assess bioavailability and toxicity risks .

Q. What experimental designs are critical for evaluating the compound’s pharmacological activity?

  • In vitro assays : MTT for cytotoxicity (IC₅₀ determination) and maximal electroshock (MES) for anticonvulsant screening .
  • Dose-response curves : Use ≥3 replicates to account for variability in amine stability .
  • Control compounds : Compare with known standards (e.g., nafcillin for antibacterial studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.